molecular formula C11H10O3 B2420449 (5-Methyl-1-benzofuran-3-yl)acetic acid CAS No. 129354-89-8

(5-Methyl-1-benzofuran-3-yl)acetic acid

Cat. No. B2420449
CAS RN: 129354-89-8
M. Wt: 190.198
InChI Key: DUMCTHVOZLFMDK-UHFFFAOYSA-N
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Description

“(5-Methyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the empirical formula C11H10O3 and a molecular weight of 190.20 . It’s a derivative of 2,3-dihydro-benzofuranyl-3-acetic acids, which have been reported to be potent, selective, and orally bioavailable G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 agonists (FFA1) as glucose-dependent insulinotropic agents .


Synthesis Analysis

The synthesis of this compound involves refluxing 6-Methyl-4-bromomethylcoumarin in 1 M NaOH for 2 hours. The reaction mixture is then cooled, neutralized with 1 M HCl, and the product is filtered and dried. The compound is recrystallized from an ethanol and ethyl acetate solvent mixture by a slow evaporation technique .


Molecular Structure Analysis

The asymmetric unit of the title compound contains two crystallographically independent molecules, A and B, with closely matching conformations. In each case, the OH group of the acetic acid residue occupies a position approximately antiperiplanar to the C atom of the heterocycle. A short intramolecular C—H O contact occurs within each molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources, benzofuran compounds in general have been synthesized through methods such as free radical cyclization cascades and proton quantum tunneling .

Scientific Research Applications

1. Luminescence and Fluorescent Probes

(5-Methyl-1-benzofuran-3-yl)acetic acid has been studied for its potential applications in luminescence materials and fluorescent probes. Research on benzofuran derivatives, specifically the (5-methyl-benzofuran-3-yl)-acetic acid hydrazide [5MLBH], demonstrates their suitability as luminescent materials due to their solvatochromic behavior and higher dipole moments in the excited state compared to the ground state. This indicates a potential for applications in designing non-linear optical materials and fluorescent probes (Maridevarmath et al., 2019).

2. Spectroscopic Characterization

The spectroscopic characterization of similar benzofuran derivatives, such as (5-bromo-benzofuran-3-yl)-acetic acid hydrazide (5BBAH), has been extensively researched. These studies include experimental and theoretical approaches involving FT-IR, FT-Raman, NMR, UV-Vis, and DFT/B3LYP methods. This research provides valuable insights into the molecular structure, vibrational assignments, and chemical shifts, aiding in the understanding of the compound's behavior and potential applications (Khemalapure et al., 2019).

3. Molecular Docking and Drug Likeness

Studies on the structural, spectroscopic characterization, and molecular docking of 2-(5-methyl-1-benzofuran-3-yl) acetic acid have been conducted. These studies include analyzing the compound's drug likeness parameters, spectroscopic characterization, quantum chemical properties, and molecular docking against selected proteins. This research is crucial for evaluating the pharmaceutical potential of the compound and its reactivity properties, which can be beneficial in drug design (Hiremath et al., 2019).

4. Antibacterial and Antitubercular Activity

Research has also been conducted on novel Schiff bases of benzofuran derivatives, exploring their antibacterial and antitubercular activity. This includes the study of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives, demonstrating significant activity against various bacterial strains. Such research highlights the potential therapeutic applications of benzofuran derivatives in combating bacterial infections (Bodke et al., 2017).

properties

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMCTHVOZLFMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-chloromethyl-6-methyl-chromen-2-one (10.4 g, 50.0 mmol) is suspended in a 1.0 M aqueous NaOH solution (400 mL). The reaction mixture is heated under reflux for 30 min. until a clear solution is obtained. The reaction mixture is cooled in an ice bath and carefully neutralized with a 2 M aqueous HCl solution (200 mL). More of a 2 M aqueous HCl solution is added until a white precipitate formed (pH <5). The precipitate is collected by suction filtration, washed with a small amount of an 1 M aqueous HCl solution and dried in vacuo at 50° C. to afford the title compound as a white powder (9.94 g, 47 mmol, 94%). 1H NMR (400 MHz, CDCl3, 298 K): δ=7.63 (s, 1H), 7.39 (d, J=8.3 Hz, 1H), 7.36 (s, 1H), 7.14 (d, J=8.3 Hz, 1H), 3.76 (s, 2H), 2.48 (s, 3H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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